5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
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Overview
Description
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydrobenzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst to produce difluoroacetyl fluoride, which can then be reacted with the benzothiophene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroacetyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide
Uniqueness
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to its specific structural features, including the difluoroacetyl group and the tetrahydrobenzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H8F2O2S |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
5-(2,2-difluoroacetyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)9(14)6-1-2-7-5(8(6)13)3-4-15-7/h3-4,6,10H,1-2H2 |
InChI Key |
GFEHTTNXNXGNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1C(=O)C(F)F |
Origin of Product |
United States |
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